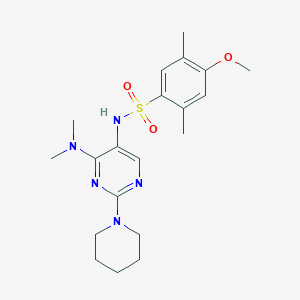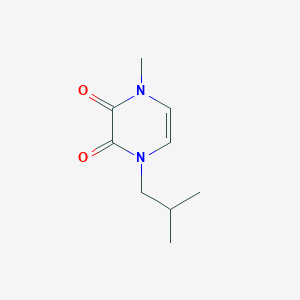![molecular formula C27H28F2O4 B2634452 (E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one CAS No. 1192742-18-9](/img/structure/B2634452.png)
(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-16-(4-(difluoromethoxy)-3-methoxybenzylidene)-3-hydroxy-13-methyl-7,8,9,11,12,13,15,16-octahydro-6H-cyclopenta[a]phenanthren-17(14H)-one is a useful research compound. Its molecular formula is C27H28F2O4 and its molecular weight is 454.514. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis and structural analysis of aromatic-steroid derivatives, including detailed procedures for creating compounds with similar complex structures, have been documented. This involves multi-stage synthesis processes and the use of catalysts to achieve the desired compounds, confirming structures through elemental analysis, spectroscopy, and spectrometry data (Valverde et al., 2013).
- Studies on the structure and properties of related complex hydrocarbons demonstrate intricate relationships between molecular structure and reactivity, highlighting the potential for manipulating these compounds for specific purposes (Masnovi et al., 2016).
Biological Implications and Interactions
- Research on androsterone derivatives, which share a similar steroid framework, delves into their structures and biological implications. The study reveals how the orientation of specific molecular components can rationalize biological activity, shedding light on how similar compounds may interact with biological systems (Djigoué et al., 2012).
- Protonation studies on cyclopenta[a]phenanthrenes provide insights into charge delocalization and structure-reactivity relationships, which are crucial for understanding how such complex molecules might react under different chemical or biological scenarios (Laali et al., 2000).
Chemical Reactivity and Synthesis Applications
- The asymmetric Diels-Alder reactions involving similar complex structures highlight the utility of these compounds in synthesizing new molecules with high enantiomeric excess, demonstrating their potential use in creating pharmaceutically relevant structures (Schotes & Mezzetti, 2010).
- Studies on the stable ion formation and reactivity of protonated cyclopenta[a]phenanthrenes provide a basis for understanding the chemical behavior of similar complex molecules under various conditions, which can be pivotal for designing new compounds or predicting their reactivity in different environments (Laali et al., 2000).
Eigenschaften
IUPAC Name |
(16E)-16-[[4-(difluoromethoxy)-3-methoxyphenyl]methylidene]-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28F2O4/c1-27-10-9-20-19-7-5-18(30)13-16(19)4-6-21(20)22(27)14-17(25(27)31)11-15-3-8-23(33-26(28)29)24(12-15)32-2/h3,5,7-8,11-13,20-22,26,30H,4,6,9-10,14H2,1-2H3/b17-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGMLVIBGKJFADA-GZTJUZNOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(=CC4=CC(=C(C=C4)OC(F)F)OC)C2=O)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC12CCC3C(C1C/C(=C\C4=CC(=C(C=C4)OC(F)F)OC)/C2=O)CCC5=C3C=CC(=C5)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28F2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
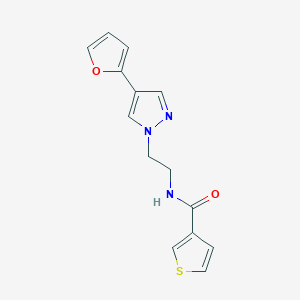
![N-[2-(1H-indol-3-yl)ethyl]-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/no-structure.png)


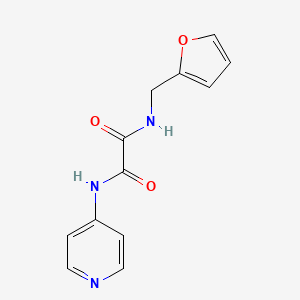
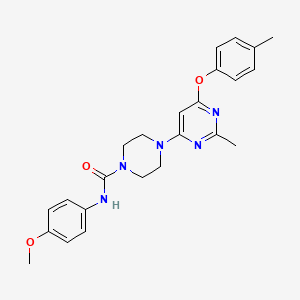
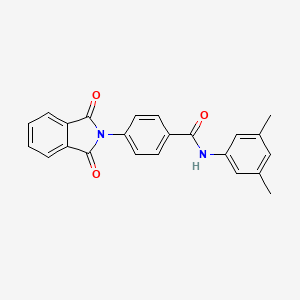
![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2634385.png)
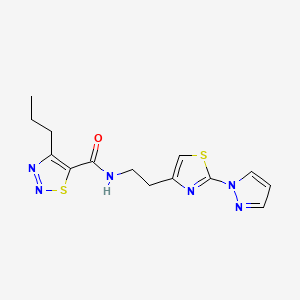
![9-{[Methyl(2-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-7-yl)amino]methyl}-9-azabicyclo[6.2.0]decan-10-one](/img/structure/B2634387.png)
![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(4-(dimethylamino)phenethyl)oxalamide](/img/structure/B2634389.png)

